molecular formula C10H10BrN3S B13343906 (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B13343906
M. Wt: 284.18 g/mol
InChI Key: VELOIYHYIYHUGQ-UHFFFAOYSA-N
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Description

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a bromothiophene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a brominated thiophene with a pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to its combination of a bromothiophene and a pyrimidine ring. This structural arrangement imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

[2-(4-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H10BrN3S/c1-6-2-8(4-12)14-10(13-6)9-3-7(11)5-15-9/h2-3,5H,4,12H2,1H3

InChI Key

VELOIYHYIYHUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CS2)Br)CN

Origin of Product

United States

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